molecular formula C13H11FN2O2 B2599241 1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 123345-03-9

1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B2599241
CAS No.: 123345-03-9
M. Wt: 246.241
InChI Key: YOUOTTVHRHEWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a fluorinated heterocyclic compound featuring a cyclopentane ring fused to a pyrazole core. The 4-fluorophenyl substituent at position 1 and the carboxylic acid group at position 3 contribute to its unique physicochemical properties, making it a valuable scaffold in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-8-4-6-9(7-5-8)16-11-3-1-2-10(11)12(15-16)13(17)18/h4-7H,1-3H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUOTTVHRHEWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Cyclopentane Ring Formation: The cyclopentane ring is usually formed through an intramolecular cyclization reaction, which can be facilitated by heating or using a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

1-(3-Chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic Acid
  • Structure : Replaces the 4-fluorophenyl group with a 3-chloro-2-fluorophenyl substituent.
  • Molecular Formula : C₁₃H₁₀ClFN₂O₂
  • Molecular Weight : 296.69 g/mol
  • Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 158.7 Ų) suggest distinct conformational behavior in mass spectrometry .
1-(4-Chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic Acid
  • Structure : Chloro and fluoro groups at positions 4 and 2 on the phenyl ring.
  • Molecular Formula : C₁₃H₁₀ClFN₂O₂
  • Molecular Weight : 296.69 g/mol
  • Key Differences: Altered substitution pattern may influence binding interactions in biological systems (e.g., receptor affinity). Safety profile includes hazard statements H302 (harmful if swallowed) and H315 (skin irritation), indicating higher toxicity compared to non-chlorinated analogs .
1-(2-Fluoro-4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic Acid
  • Structure : Methyl and fluoro groups at positions 4 and 2 on the phenyl ring.
  • Molecular Formula : C₁₄H₁₃FN₂O₂
  • Molecular Weight : 260.27 g/mol
  • Limited pharmacological data available; structural modifications suggest utility in targeted drug delivery .

Ring Size Modifications

1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic Acid
  • Structure : Seven-membered cycloheptane ring instead of cyclopentane.
  • Molecular Formula : C₁₅H₁₅FN₂O₂
  • Molecular Weight : 274.29 g/mol
  • Key Differences: Larger ring size enhances conformational flexibility, which may improve binding to enzymes or receptors with larger active sites.
1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic Acid
  • Structure : Combines a cycloheptane ring with a 4-chlorophenyl substituent.
  • Molecular Formula : C₁₅H₁₅ClN₂O₂
  • Molecular Weight : 290.74 g/mol
  • Key Differences :
    • Chlorine substitution and expanded ring system may synergistically affect electronic properties and steric interactions.
    • Priced at $248.00/250 mg, reflecting its specialized use in synthetic chemistry .

Functional Group Derivatives

1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine Hydrochloride
  • Structure : Replaces the carboxylic acid with an amine group.
  • Molecular Weight : 253.7 g/mol
  • Key Differences :
    • The amine derivative is highlighted for its versatility in pharmaceutical research, particularly in synthesizing drug candidates with improved efficacy .

Comparative Analysis Table

Compound Name Substituents Ring Size Molecular Formula MW (g/mol) Key Properties/Applications
Target Compound 4-Fluorophenyl Cyclopentane C₁₃H₁₁FN₂O₂ 262.25 Pharmaceutical building block
1-(3-Chloro-2-fluorophenyl) Analog 3-Cl, 2-F Cyclopentane C₁₃H₁₀ClFN₂O₂ 296.69 Enhanced acidity, distinct CCS
1-(4-Chloro-2-fluorophenyl) Analog 4-Cl, 2-F Cyclopentane C₁₃H₁₀ClFN₂O₂ 296.69 Higher toxicity
Cyclohepta[c]pyrazole Analog 4-Fluorophenyl Cycloheptane C₁₅H₁₅FN₂O₂ 274.29 Increased flexibility
1-(2-Fluoro-4-methylphenyl) Analog 2-F, 4-CH₃ Cyclopentane C₁₄H₁₃FN₂O₂ 260.27 Improved lipophilicity

Biological Activity

1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (CAS No. 123345-03-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₁₃H₁₁FN₂O₂
  • Molecular Weight : 246.24 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
  • Appearance : Powder
  • Storage Conditions : Room temperature

Antiviral Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit antiviral properties. Specifically, this compound has shown notable activity against neuraminidase (NA), an enzyme critical for the replication of influenza viruses. In one study, compounds with a similar structure demonstrated inhibition percentages ranging from 30% to 72% at concentrations of 10 µM, with the 4-fluorophenyl derivative being among the most active .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that the presence of the fluorine atom on the phenyl ring enhances its biological activity. The electron-withdrawing nature of fluorine contributes to increased inhibitory effects on NA. For instance, one derivative with a 4-fluorophenyl group exhibited an inhibition rate of 56.45% .

Study on Neuraminidase Inhibition

In a comprehensive evaluation of various pyrazole derivatives, it was found that those containing electron-withdrawing groups at the para position of the phenyl ring had superior inhibitory activities against neuraminidase. The study highlighted that the compound with a 4-fluorophenyl substitution was particularly effective due to its ability to form hydrogen bonds with key residues in the NA active site .

CompoundInhibition Percentage at 10 µM
12c (4-fluorophenyl)56.45%
12b (no substitution)30%
12d (weaker electron-withdrawing)<30%

Potential for Anticancer Applications

Beyond antiviral activity, there is emerging interest in the anticancer potential of pyrazole derivatives. The compound's ability to interact with various protein targets suggests it could play a role in cancer therapy. Research indicates that similar compounds have shown promise in selectively inhibiting cancer cell proliferation through modulation of signaling pathways related to cell growth and apoptosis .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing 1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclization of precursor pyrazole intermediates. Key steps include:
  • Cyclopentane Ring Formation : Cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives under acidic or basic conditions.
  • Fluorophenyl Substitution : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, requiring palladium catalysts and controlled temperatures (60–100°C) .
  • Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., ethyl esters) using aqueous NaOH or HCl, followed by acidification .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm regiochemistry of the pyrazole ring and cyclopentane fusion. The 4-fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: ~276.3 g/mol) and fragmentation patterns .
  • X-ray Crystallography : To resolve ambiguities in ring conformation and substituent orientation, particularly for polymorphic forms .

Q. What are the primary biological screening assays used to evaluate its activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Kinase or COX-2 inhibition assays (IC50_{50} determination via fluorogenic substrates) .
  • Antimicrobial Testing : Broth microdilution (MIC values against Gram-positive/negative bacteria) .
  • Cell-Based Assays :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications to the cyclopentane ring (e.g., methyl groups at C4/C5) or fluorophenyl substituents (e.g., Cl, NO2_2 replacements) to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace the carboxylic acid with sulfonamide or tetrazole groups to modulate solubility and target binding .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with biological activity .

Q. How can contradictory data in reported biological activities be resolved?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell line variability, serum concentration in media) that may alter potency .
  • Metabolic Stability : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation as a cause of false negatives .
  • Crystallographic Validation : Confirm active conformation via X-ray structures of target-bound complexes to reconcile discrepancies in docking predictions .

Q. What computational strategies are effective for predicting target interactions and pharmacokinetics?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs, prioritizing poses with hydrogen bonds to the carboxylic acid group .
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability (%F >30), BBB penetration, and CYP450 inhibition risks .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. What strategies mitigate challenges in regioselectivity during cyclopenta-pyrazole synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to direct cyclization toward the desired [c]-fusion over [b]-fusion isomers .
  • Kinetic Control : Monitor reaction progress via TLC and quench at intermediate stages to isolate the thermodynamically less stable cyclopenta isomer .
  • Protecting Groups : Temporarily block the carboxylic acid during cyclization to prevent side reactions, followed by deprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.